3-(Cyclopropylmethyl)pyrrolidine hydrochloride
Overview
Description
3-(Cyclopropylmethyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1707604-64-5 and Linear Formula: C8H16ClN . It has a molecular weight of 161.67 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H15N.ClH/c1-2-7(1)5-8-3-4-9-6-8;/h7-9H,1-6H2;1H . The InChI key is FTNKZACFRZSXDA-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 161.67 . The compound is stored at room temperature and has an oil-like physical form .Scientific Research Applications
Versatile Scaffold for Bioactive Molecules
The pyrrolidine ring, a core component of 3-(Cyclopropylmethyl)pyrrolidine hydrochloride, is extensively utilized in medicinal chemistry for crafting compounds aimed at treating various human diseases. Its saturated structure, characterized by sp3-hybridization, significantly contributes to the exploration of pharmacophore space. The stereochemistry and the non-planarity of the pyrrolidine ring, known as "pseudorotation," enhance the three-dimensional coverage of molecules, making it a preferred choice for drug design. This review highlights the pyrrolidine-based bioactive molecules with specific target selectivity, including derivatives like pyrrolizines and prolinol, and discusses their synthesis, structure-activity relationships, and biological profiles influenced by stereochemistry and substituent orientation (Li Petri et al., 2021).
Hybrid Catalysts in Synthesis
Hybrid catalysts play a crucial role in synthesizing structurally complex scaffolds, such as 5H-pyrano[2,3-d]pyrimidine, which serves as a key precursor in medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of substituted pyrano/pyrimidinone derivatives through one-pot multicomponent reactions. The review focuses on the utilization of hybrid catalysts from 1992 to 2022 for synthesizing pyrano[2,3-d]pyrimidine scaffolds, emphasizing their broad catalytic applications in lead molecule development (Parmar et al., 2023).
Oxyfunctionalization of Activated Methylenes
The presence of a three-membered ring, such as in this compound, prompts the exploration of efficient methods for transforming cyclopropane derivatives. Oxidation of methylene groups adjacent to cyclopropanes is a direct approach to obtaining carbonylcyclopropanes, which is pivotal for atom economy. This review compiles data on the oxidation of cyclopropane-containing hydrocarbons and their derivatives, highlighting the relationship between the structure of starting compounds, the oxidants used, and the reaction outcomes. It outlines various oxidants that can be employed, including ozone, dioxiranes, and CrO3, offering insights into the selective and preparative methods for oxidizing cyclopropane derivatives (Sedenkova et al., 2018).
Surfactant Applications
Pyrrolidone derivatives, akin to this compound, exhibit significant surface-active properties when the alkyl group is extended, as seen in N-alkylated pyrrolidones. These surfactants can synergistically interact with anionic surfactants, leveraging the electronegativity of the pyrrolidone carbonyl oxygen. This review delves into the literature on the addition of pyrrolidone to various hydrophobes, reviewing the chemistry of surface-active pyrrolidone derivatives and their potential to enhance surfactant performance by improving water solubility, compatibility, and solvency. The incorporation of the pyrrolidone ring in derivatives is noted to usually reduce toxicity, making it valuable for industrial and academic research (Login, 1995).
Safety and Hazards
Future Directions
Pyrrolidine derivatives, including 3-(Cyclopropylmethyl)pyrrolidine hydrochloride, have shown promise in various areas of pharmacotherapy . They are present in many natural products and pharmacologically important agents, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Properties
IUPAC Name |
3-(cyclopropylmethyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7(1)5-8-3-4-9-6-8;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNKZACFRZSXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707604-64-5 | |
Record name | 3-(cyclopropylmethyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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